6-Maleimidocaproic acid sulfo-NHS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

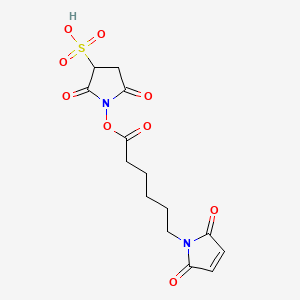

Structure

3D Structure

Propiedades

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24/h5-6,9H,1-4,7-8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHAVGHJSKQCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401052 | |

| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103848-61-9 | |

| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 6-Maleimidocaproic Acid Sulfo-NHS: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of 6-maleimidocaproic acid sulfo-NHS, commonly known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). This heterobifunctional crosslinker is a cornerstone in bioconjugation, enabling the covalent linkage of molecules, a critical process in the development of antibody-drug conjugates (ADCs), immunoassays, and various protein-based diagnostics and therapeutics.[1]

Core Mechanism of Action: A Two-Step Process

Sulfo-SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702). This dual functionality allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.[1] The presence of the sulfonate group on the NHS ring imparts water solubility to the reagent, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.

Step 1: Amine Acylation via the Sulfo-NHS Ester

The first step of the conjugation process involves the reaction of the Sulfo-NHS ester with a primary amine (-NH₂), typically found on the side chain of lysine (B10760008) residues in proteins.[2] This reaction, which forms a stable amide bond, is most efficient in the pH range of 7.0 to 9.0.[1] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester and leading to the displacement of the N-hydroxysulfosuccinimide leaving group.[1]

A critical competing reaction is the hydrolysis of the Sulfo-NHS ester, which also increases with higher pH.[3] Therefore, careful control of the pH is crucial for maximizing the efficiency of the amine acylation.

Step 2: Thiol Alkylation via the Maleimide Group

Following the acylation of the first molecule and the removal of any excess, unreacted Sulfo-SMCC, the second molecule, which must contain a free sulfhydryl (-SH) group (typically from a cysteine residue), is introduced. The maleimide group of the now-activated first molecule reacts specifically with the sulfhydryl group through a Michael addition reaction.[4] This reaction results in the formation of a stable thioether bond and is optimally performed at a pH of 6.5 to 7.5. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[5]

Quantitative Data Presentation

The efficiency of the Sulfo-SMCC crosslinking reaction is dependent on several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following tables summarize key quantitative parameters for the use of Sulfo-SMCC.

| Property | Value | Reference(s) |

| Molecular Weight | 436.37 g/mol | [6] |

| Spacer Arm Length | 8.3 Å | [6] |

| Solubility | Water-soluble (~10 mM) | [3] |

Table 1: Physicochemical Properties of Sulfo-SMCC.

| pH | Half-life of Hydrolysis | Reference(s) |

| 7.0 (at 0°C) | 4-5 hours | [7] |

| 8.6 (at 4°C) | 10 minutes | [7] |

Table 2: Hydrolytic Stability of the Sulfo-NHS Ester Moiety. This table highlights the importance of pH control in the amine acylation step.

| pH Range | Reactivity with Thiols | Reactivity with Amines | Maleimide Stability | Reference(s) |

| 6.5 - 7.5 | Optimal | Minimal | Stable | [5] |

| > 7.5 | Fast | Increases | Decreased (hydrolysis) | [3] |

Table 3: pH Dependence of the Maleimide Reaction. This table illustrates the optimal pH window for achieving specific thiol conjugation while minimizing side reactions.

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [4] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature | [4] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations | [4] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [4] |

| Protein Concentration | 1-10 mg/mL | Optimal for most proteins | [4] |

Table 4: General Reaction Conditions and Expected Efficiency for Maleimide-Thiol Conjugation.

Experimental Protocols

The following are detailed methodologies for a typical two-step conjugation reaction using Sulfo-SMCC, for example, in the creation of an antibody-drug conjugate (ADC).

Materials

-

Amine-containing protein (e.g., antibody)

-

Sulfhydryl-containing molecule (e.g., drug-linker)

-

Sulfo-SMCC

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Glycine

-

Desalting columns

Step 1: Activation of the Amine-Containing Protein

-

Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the Sulfo-SMCC in the conjugation buffer.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC to the protein solution.[8] The optimal molar excess depends on the protein concentration and the number of available amines.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]

-

Removal of Excess Crosslinker: Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the quenching of the sulfhydryl-containing molecule in the next step.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

-

Addition of Sulfhydryl-Molecule: Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the desalted, maleimide-activated protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]

-

Quenching (Optional): To stop the reaction, a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove any unreacted molecules and byproducts.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and workflows described in this guide.

Caption: The two-step chemical reaction mechanism of Sulfo-SMCC.

Caption: A typical experimental workflow for a two-step conjugation using Sulfo-SMCC.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.sangon.com [store.sangon.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. benchchem.com [benchchem.com]

The Specificity of Maleimide-Thiol Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins and peptides is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated therapeutics with improved pharmacokinetics. Among the various bioconjugation strategies, the reaction between a maleimide (B117702) and a thiol group stands out for its high specificity and efficiency under physiological conditions.[1][2] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, focusing on its specificity, kinetics, potential side reactions, and the stability of the resulting conjugate. It includes quantitative data, detailed experimental protocols, and workflow diagrams to equip researchers with the knowledge needed to effectively harness this powerful chemical tool.

The Core Reaction: Mechanism and Kinetics

The reaction between a maleimide and a thiol (typically from a cysteine residue) proceeds via a Michael addition mechanism.[1][3] The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by a thiolate anion (-S⁻). This attack forms a stable, covalent thioether bond, creating a thiosuccinimide product.[3][4] The reaction is highly efficient and can proceed rapidly without a catalyst in aqueous buffers under mild conditions.[1]

The reaction rate is dependent on the nucleophilicity of the thiol, which is governed by its pKa and the pH of the reaction medium.[5][6] The reactive species is the thiolate anion; therefore, the reaction rate generally increases as the pH approaches and surpasses the pKa of the thiol (~8.5 for cysteine), increasing the concentration of the thiolate. However, as detailed below, a careful balance of pH is critical to maintain specificity.[7]

Specificity and Selectivity: The Critical Role of pH

The hallmark of the maleimide-thiol reaction is its high degree of specificity for cysteine residues over other nucleophilic amino acid side chains, particularly the ε-amino group of lysine (B10760008). This selectivity, however, is critically dependent on the reaction pH.

The Optimal pH Window

The ideal pH range for achieving high specificity is between 6.5 and 7.5 .[1][3][7] Within this window:

-

A sufficient concentration of the reactive thiolate anion is present to ensure a rapid reaction.

-

The primary amine groups of lysine residues (pKa ~10.5) are predominantly protonated and thus non-nucleophilic, minimizing side reactions.[8]

At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, providing a wide margin for selective conjugation.[3][4][7]

Off-Target Reactivity and Side Reactions

Deviating from the optimal pH range or the presence of specific structural motifs can lead to a loss of specificity and the formation of undesirable byproducts.

-

Reaction with Amines (Lysine): Above pH 7.5, the deprotonation of lysine's primary amine group increases, making it a more competitive nucleophile.[3] This can lead to the formation of amine adducts, resulting in a heterogeneous product mixture.

-

Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring itself becomes increasingly susceptible to hydrolysis.[3][7] This opens the ring to form an unreactive maleamic acid derivative, which can no longer participate in the Michael addition, thereby reducing the conjugation yield.[3]

-

Reaction with Histidine: While less common, maleimides have been reported to react with the imidazole (B134444) side chain of histidine.[9] This reaction is generally slower than the reaction with thiols and is a consideration for proteins where a highly reactive histidine is present at the desired conjugation site.

Stability of the Thiosuccinimide Adduct

While the formation of the thioether bond is efficient, the resulting thiosuccinimide linkage is not always stable under physiological conditions, which is a critical consideration for therapeutics like ADCs.

Retro-Michael Reaction and Thiol Exchange

The Michael addition is a reversible reaction. The thiosuccinimide adduct can undergo a retro-Michael reaction , particularly in the presence of other nucleophiles, to regenerate the maleimide.[3][10] In a biological milieu, high concentrations of endogenous thiols, such as glutathione (B108866) (GSH) in the cytoplasm or human serum albumin (HSA), can then attack the regenerated maleimide.[11] This "thiol exchange" can lead to the transfer of the conjugated payload from its target protein to other molecules, causing off-target toxicity and reducing therapeutic efficacy.[3][12]

The stability of the adduct is influenced by the substituents on both the thiol and the maleimide. For instance, adducts formed from N-aryl maleimides are significantly more stable than those from common N-alkyl maleimides.[13][14]

Thiazine (B8601807) Rearrangement with N-terminal Cysteines

When conjugation occurs at an N-terminal cysteine residue with a free amino group, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement.[15][16] The N-terminal amine attacks the succinimide (B58015) ring, leading to a transcyclization that forms a more stable six-membered thiazine ring.[17][18] This rearrangement is highly pH-dependent, occurring much more rapidly at neutral or basic pH and can be largely prevented by performing the conjugation at acidic pH (e.g., pH < 6.0).[15][19] Notably, the resulting thiazine linker is over 20 times less susceptible to thiol exchange with glutathione, offering a potential strategy for creating more stable conjugates.[20][21]

Strategies to Enhance Stability

Given the lability of the thiosuccinimide linkage, several strategies have been developed to create more stable bioconjugates:

-

Succinimide Ring Hydrolysis: The thiosuccinimide ring of the final conjugate can be intentionally hydrolyzed under basic conditions. The resulting ring-opened succinamic acid thioether is highly resistant to the retro-Michael reaction.[3][22]

-

Next-Generation Maleimides: Maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) have been shown to accelerate the stabilizing hydrolysis of the thiosuccinimide ring post-conjugation.[13][22] Self-hydrolyzing maleimides containing a basic amino group that catalyzes intramolecular hydrolysis have also been developed.[23]

-

Thiazine Formation: As mentioned, leveraging the rearrangement with an N-terminal cysteine can produce a highly stable thiazine linkage.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative parameters governing the specificity and stability of the maleimide-thiol reaction.

Table 1: pH Influence on Maleimide Reactivity

| pH Range | Primary Reaction | Competing/Side Reactions | Outcome |

|---|---|---|---|

| < 6.5 | Slow Thiol-Maleimide Addition | - | Low reaction efficiency[7] |

| 6.5 - 7.5 | Rapid Thiol-Maleimide Addition | Minimal | High yield and specificity for thiols [3] |

| > 7.5 | Thiol-Maleimide Addition | Amine (Lysine) Addition; Maleimide Hydrolysis | Loss of specificity; reduced yield[3] |

Table 2: Comparative Reaction Kinetics and Adduct Stability

| Parameter | Value | Conditions / Notes | Reference(s) |

|---|---|---|---|

| Relative Reaction Rate | Thiol reaction is ~1,000x faster than amine reaction | pH 7.0 | [3][4][7] |

| Second-Order Rate Constant (k₂) | 100 - 1,000 M⁻¹s⁻¹ | For thiol-maleimide reaction at pH 6.5-7.5 | [24] |

| Thiol Exchange Half-Life (t½) | 3 - 258 hours | For N-alkyl/N-aryl maleimide adducts with glutathione | [9][25] |

| N-Alkyl Adduct Deconjugation | 35 - 67% | In serum over 7 days at 37°C | [13] |

| N-Aryl Adduct Deconjugation | < 20% | In serum over 7 days at 37°C | [13] |

| Thiazine Rearrangement | ~90% conversion to thiazine | 24 hours at pH 8.4 | [18] |

| Thiazine Adduct Stability | >20x less susceptible to thiol exchange vs. thiosuccinimide | In presence of glutathione |[20][21] |

Experimental Protocols

The following section provides detailed methodologies for common procedures involving maleimide-thiol conjugation.

Protocol 1: General Protein Labeling with a Maleimide Reagent

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Thiol-containing protein (1-10 mg/mL).

-

Maleimide-functionalized reagent (e.g., dye, biotin, drug).

-

Conjugation Buffer: 10-100 mM Phosphate (PBS), HEPES, or Tris buffer, pH 7.0-7.5, containing 1-5 mM EDTA. The buffer must be degassed thoroughly by vacuum or by sparging with an inert gas (e.g., argon or nitrogen) to prevent thiol re-oxidation.[7]

-

Anhydrous DMSO or DMF.

-

Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for disulfide reduction).

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette).

Methodology:

-

Prepare Protein Solution: Dissolve the protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein was stored in a buffer containing thiols (like DTT), it must be removed via dialysis or a desalting column prior to this step.

-

(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50x molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol and does not need to be removed before adding the maleimide.[7]

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Aqueous storage of maleimides is not recommended due to hydrolysis.[3][7]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the stirring protein solution. The final concentration of organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.

-

Incubation: Seal the reaction vial (flushing with inert gas is recommended) and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to consume any excess maleimide.

-

Purification: Remove the unreacted maleimide reagent and any quenching agent by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC.

Protocol 2: Determination of Degree of Labeling (DOL)

This protocol uses spectrophotometry to determine the molar ratio of the conjugated molecule to the protein.

Materials:

-

Purified protein-dye conjugate from Protocol 1.

-

Spectrophotometer and suitable cuvettes.

Methodology:

-

Measure Absorbance: Dilute the purified conjugate in a suitable buffer (e.g., PBS). Measure the absorbance of the solution at two wavelengths:

-

280 nm (A₂₈₀): For protein concentration.

-

The λₘₐₓ of the conjugated molecule (Aₘₐₓ): (e.g., ~495 nm for FITC).

-

-

Calculate Molar Concentrations:

-

A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. This value is specific to the dye (e.g., CF for FITC is ~0.35).

-

Corrected Protein Absorbance (A₂₈₀,corr) = A₂₈₀ - (Aₘₐₓ × CF)

-

Protein Concentration (M) = A₂₈₀,corr / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).

-

Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ).

-

-

Calculate DOL:

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

-

Conclusion

The thiol-maleimide reaction is a powerful and highly specific tool for bioconjugation, forming the basis for numerous approved therapeutics and research reagents.[22] Its effectiveness hinges on a thorough understanding of the reaction's dependence on pH, which governs its specificity for thiols over other nucleophilic residues. While the stability of the resulting thiosuccinimide adduct has been a historical challenge, particularly for in-vivo applications, recent advances in maleimide chemistry and stabilization strategies have provided robust solutions.[11][14] By carefully controlling reaction conditions and selecting appropriate reagents, researchers can leverage the maleimide-thiol reaction to create homogenous, stable, and highly functional bioconjugates for a wide array of applications in medicine and life sciences.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. api-docs.rango.exchange [api-docs.rango.exchange]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bachem.com [bachem.com]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. researchgate.net [researchgate.net]

- 25. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of 6-Maleimidocaproic Acid Sulfo-NHS (Sulfo-SMCC)

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of 6-maleimidocaproic acid sulfo-nhs (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a critical parameter for its successful application in bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the solubility characteristics, factors influencing it, and provides standardized protocols for the preparation and use of Sulfo-SMCC in aqueous buffer systems.

Introduction to Sulfo-SMCC

Sulfo-SMCC is a heterobifunctional crosslinker widely used to covalently link molecules containing primary amines with molecules containing sulfhydryl groups.[1][2] Its key feature is the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring, which imparts significant water solubility compared to its non-sulfonated analog, SMCC.[1][3] This allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents, which can be detrimental to the structure and function of proteins and other biomolecules.[1]

The Sulfo-SMCC molecule possesses two reactive moieties: a sulfo-NHS ester that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) at a pH range of 7.0-9.0, and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., on cysteine residues) at a pH range of 6.5-7.5.[2][4][5] The cyclohexane (B81311) ring in the spacer arm enhances the stability of the maleimide group, reducing its rate of hydrolysis.[1][5]

Quantitative Solubility Data

The aqueous solubility of Sulfo-SMCC is a crucial factor in designing and executing bioconjugation experiments. The following table summarizes the key quantitative data regarding its solubility.

| Parameter | Value | Notes | References |

| Solubility in Water | ~5 mg/mL or ~10 mM | Can be heated gently to aid dissolution. | [1][4][6][7] |

| Solubility in PBS | 4.17 mg/mL (9.56 mM) | Lower than in pure water due to salt concentration. | [8] |

| Effect of Salt Concentration | Solubility decreases with increasing salt concentration. | It is recommended to dissolve in water or a low salt buffer first. | [1][4][6][9] |

| Recommended Initial Dissolution Buffer | Deionized water or buffers with ≤ 50 mM total salt. | Avoids dissolution issues. | [4][6][10] |

Factors Influencing Solubility and Stability

Several factors can impact the solubility and stability of Sulfo-SMCC in aqueous solutions:

-

Salt Concentration: As highlighted, higher salt concentrations reduce the solubility of Sulfo-SMCC.[1][4][6][9] It is advisable to prepare stock solutions in low-salt buffers or water and then add them to the final reaction buffer.

-

pH: The stability of the reactive groups is pH-dependent. The sulfo-NHS ester is susceptible to hydrolysis, with the rate increasing at higher pH.[4][5][11][12] The maleimide group is more stable but will also hydrolyze at pH values above 7.5.[4][5][12]

-

Temperature: Gentle warming (e.g., in a 40-50°C water bath) can be used to aid the dissolution of Sulfo-SMCC if it does not completely dissolve at room temperature.[4][10]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the intended amine-containing target molecule for reaction with the sulfo-NHS ester.[4][9][10]

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of Sulfo-SMCC. Optimization may be required for specific applications.

Preparation of Sulfo-SMCC Stock Solution

-

Equilibrate: Allow the vial of Sulfo-SMCC to come to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[4][9][10]

-

Dissolution: Immediately before use, dissolve the required amount of Sulfo-SMCC in deionized water or a non-amine, low-salt buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0-7.5) to a concentration of approximately 5-10 mg/mL.[6][10]

-

Aid Dissolution (if necessary): If the Sulfo-SMCC does not fully dissolve, gently warm the solution in a water bath at 40-50°C for a few minutes.[4][10]

-

Immediate Use: Use the reconstituted Sulfo-SMCC solution immediately, as the sulfo-NHS ester is prone to hydrolysis in aqueous solutions.[4][10] Do not store the reagent in solution.[4]

Two-Step Crosslinking Protocol

This is a common procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

-

Buffer Exchange: Ensure that the amine-containing protein is in a suitable conjugation buffer that is free of primary amines (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2).[10]

-

Crosslinker Addition: Add the freshly prepared Sulfo-SMCC stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is typically used.[5][6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][13]

-

Removal of Excess Crosslinker: Remove the non-reacted Sulfo-SMCC using a desalting column or dialysis, equilibrating with the conjugation buffer.[4][10]

-

Reaction with Sulfhydryl-Containing Molecule: Add the sulfhydryl-containing molecule to the maleimide-activated protein.

-

Final Incubation: Incubate the mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]

Mandatory Visualizations

Chemical Reaction Pathway of Sulfo-SMCC

The following diagram illustrates the two-step reaction of Sulfo-SMCC with a primary amine and a sulfhydryl group.

References

- 1. benchchem.com [benchchem.com]

- 2. cyanagen.com [cyanagen.com]

- 3. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. store.sangon.com [store.sangon.com]

- 7. 4-(n-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-n-hydroxysuccinimide ester sodium salt | 92921-24-9 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. proteochem.com [proteochem.com]

- 11. interchim.fr [interchim.fr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

The Significance of Spacer Arm Length in Bioconjugation: A Technical Guide to Sulfo-EMCS

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise linking of molecules is paramount to the success of applications ranging from diagnostic assays to targeted therapeutics like antibody-drug conjugates (ADCs). The choice of a crosslinking reagent is a critical decision, with the length of its spacer arm playing a pivotal, yet often underestimated, role. This technical guide delves into the core of this subject, focusing on Sulfo-EMCS (N-ε-maleimidocaproyl-oxysulfosuccinimide ester), a widely used water-soluble, heterobifunctional crosslinker, and the significance of its 9.4 Å spacer arm.

Introduction to Sulfo-EMCS: A Versatile Tool for Bioconjugation

Sulfo-EMCS is a powerful reagent designed for the covalent conjugation of molecules containing primary amines to those with sulfhydryl groups.[1][2] Its structure features two distinct reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[1][3] The inclusion of a sulfonate group on the NHS ester enhances its water solubility, allowing for conjugation reactions to be performed in aqueous buffers under physiological conditions, which is crucial for maintaining the integrity of sensitive biomolecules.[2]

The utility of Sulfo-EMCS spans a wide array of applications, including:

-

Protein Labeling: Attaching fluorescent dyes, biotin, or enzymes to antibodies and other proteins for detection and analysis.[2]

-

Antibody-Drug Conjugate (ADC) Development: Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

-

Immunoprecipitation Assays: Immobilizing antibodies or other affinity ligands onto solid supports like beads for the isolation of target proteins.[2]

The Critical Role of the 9.4 Å Spacer Arm

The spacer arm of a crosslinker is the chemical chain that separates its two reactive ends. The 9.4 Å spacer arm of Sulfo-EMCS is a key determinant of its performance in bioconjugation.[1][4]

Overcoming Steric Hindrance

One of the primary functions of the spacer arm is to mitigate steric hindrance between the molecules being conjugated.[2] When large biomolecules, such as antibodies and enzymes, are brought into close proximity, their three-dimensional structures can physically obstruct the reactive groups, leading to low conjugation efficiency. The 9.4 Å spacer of Sulfo-EMCS provides sufficient distance to reduce these steric clashes, facilitating a more efficient reaction and preserving the biological activity of the conjugated molecules.[2]

Impact on Antibody-Drug Conjugate (ADC) Efficacy

In the context of ADCs, the length of the linker, which includes the spacer arm of the crosslinker, is a critical parameter influencing the conjugate's stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[5][6] While the optimal spacer length can be target-dependent and often requires empirical determination, a spacer of adequate length is necessary to ensure that the drug payload can be efficiently released from the antibody and reach its intracellular target following internalization into the cancer cell.[5]

Quantitative Data on Common Heterobifunctional Crosslinkers

While direct, side-by-side quantitative comparisons of Sulfo-EMCS with a wide range of other crosslinkers are not always readily available in published literature, the following table summarizes the key properties of Sulfo-EMCS and other commonly used heterobifunctional crosslinkers, highlighting the differences in their spacer arm lengths. This allows for an informed selection based on the specific requirements of the intended application.

| Crosslinker | Full Chemical Name | Spacer Arm Length (Å) | Reactive Groups | Key Features |

| Sulfo-EMCS | N-ε-maleimidocaproyl-oxysulfosuccinimide ester | 9.4 | Sulfo-NHS ester, Maleimide | Water-soluble, medium-length spacer |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | Sulfo-NHS ester, Maleimide | Water-soluble, cyclohexane (B81311) ring enhances maleimide stability |

| Sulfo-KMUS | N-(κ-Maleimidoundecanoyloxy)sulfosuccinimide ester | 15.7 | Sulfo-NHS ester, Maleimide | Water-soluble, long-chain spacer |

| BMPS | N-(β-Maleimidopropyloxy)succinimide ester | 5.9 | NHS ester, Maleimide | Shorter spacer arm |

| GMBS | N-(γ-Maleimidobutyryloxy)succinimide ester | 7.3 | NHS ester, Maleimide | Medium-length spacer |

| LC-SPDP | Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate | 15.8 | NHS ester, Pyridyldithiol | Cleavable by reducing agents |

Experimental Protocols

A well-defined experimental protocol is crucial for successful bioconjugation. The following is a detailed, two-step protocol for protein-protein conjugation using Sulfo-EMCS.

Materials

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Sulfo-EMCS

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1-5 mM EDTA

-

Desalting columns

Procedure

Step 1: Activation of Amine-Containing Protein

-

Prepare Protein-NH2: Dissolve the amine-containing protein in Conjugation Buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[7]

-

Prepare Sulfo-EMCS: Immediately before use, dissolve Sulfo-EMCS in Conjugation Buffer to a concentration of 10 mM.[7]

-

Reaction: Add the Sulfo-EMCS solution to the Protein-NH2 solution to achieve a final 10-fold molar excess of the crosslinker.[7]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[7]

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-EMCS using a desalting column equilibrated with Conjugation Buffer.[7]

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Protein-SH: Ensure the sulfhydryl-containing protein is reduced and ready for conjugation.

-

Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH2 (from Step 1) with the Protein-SH in the desired molar ratio.[7]

-

Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[7]

-

Stopping the Reaction (Optional): To stop the reaction, add a solution of free cysteine or other sulfhydryl-containing compound to quench the unreacted maleimide groups.[7]

-

Analysis: The conjugation efficiency can be estimated by methods such as SDS-PAGE analysis.[7]

Visualizing Bioconjugation Processes

Diagrams are invaluable for understanding the complex processes involved in bioconjugation. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the Sulfo-EMCS reaction mechanism and a typical workflow for the characterization of an antibody-drug conjugate.

Sulfo-EMCS Reaction Mechanism

Caption: Two-step reaction mechanism of Sulfo-EMCS.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release Pathway

Caption: General mechanism of action for an antibody-drug conjugate.[8]

Experimental Workflow for ADC Characterization

Caption: A typical experimental workflow for ADC development.

Conclusion

The 9.4 Å spacer arm of Sulfo-EMCS is a critical feature that significantly contributes to its effectiveness as a heterobifunctional crosslinker. By providing an optimal distance between conjugated molecules, it helps to overcome steric hindrance, thereby enhancing conjugation efficiency and preserving the biological function of the resulting bioconjugate. This is of particular importance in the development of complex biologics such as antibody-drug conjugates, where the stability and efficacy of the final product are paramount. Understanding the role of the spacer arm, in conjunction with proper experimental design, is essential for researchers and scientists aiming to harness the full potential of bioconjugation in their respective fields.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Relevance of AKT and RAS Signaling Pathways for Antibody–Drug Conjugate Immunotherapies in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]

- 4. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 7. store.sangon.com [store.sangon.com]

- 8. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Maleimidocaproic Acid Sulfo-NHS (Sulfo-EMCS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 6-maleimidocaproic acid sulfo-N-hydroxysuccinimide ester (Sulfo-EMCS), a versatile heterobifunctional crosslinker crucial for advancements in bioconjugation, diagnostics, and therapeutics.

Core Concepts and Chemical Structure

6-Maleimidocaproic acid sulfo-NHS, also known as Sulfo-EMCS, is a water-soluble crosslinking reagent that facilitates the covalent conjugation of molecules containing primary amines with molecules containing sulfhydryl groups.[1][2] Its structure features two key reactive moieties separated by a caproic acid spacer: a sulfated N-hydroxysuccinimide (sulfo-NHS) ester and a maleimide (B117702) group. The sulfo-NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[2][3] The presence of the sulfonate group on the NHS ring renders the molecule water-soluble, a significant advantage for biological applications as it allows for reactions to be conducted in aqueous buffers without the need for organic solvents.[1][3]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Reactivity Data

The following tables summarize key quantitative data for Sulfo-EMCS, providing a quick reference for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₂NaO₉S | [4] |

| Molecular Weight | 410.33 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Water-soluble up to ~10 mM | [2][3] |

| Spacer Arm Length | 9.4 Å | [1] |

Table 2: Reactivity and Stability

| Parameter | Condition | Value/Characteristic | Reference |

| Sulfo-NHS Ester Reactivity | pH 7.0 - 9.0 | Reacts with primary amines to form stable amide bonds. | [3][5] |

| Maleimide Reactivity | pH 6.5 - 7.5 | Reacts with sulfhydryl groups to form stable thioether bonds. | [3][5] |

| Sulfo-NHS Ester Hydrolysis | Aqueous solution, pH dependent | Half-life of 4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C). | [6] |

| Maleimide Hydrolysis | pH > 7.5 | Slow hydrolysis occurs, reducing specificity for sulfhydryls. | [2][3] |

| Storage | Desiccated at 4°C | Moisture-sensitive. | [3][7] |

Experimental Protocols

This section provides detailed methodologies for common applications of Sulfo-EMCS.

Two-Step Protein-Protein Conjugation

This protocol is a standard procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).[2][3]

Materials:

-

Sulfo-EMCS

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine- and sulfhydryl-free buffer. Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation.[3]

-

Desalting columns

-

Quenching Buffer (optional): Buffer containing a free amine (e.g., Tris or glycine) or a free thiol (e.g., cysteine).

Procedure:

Step 1: Activation of Amine-Containing Protein

-

Prepare Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Prepare Sulfo-EMCS: Immediately before use, dissolve Sulfo-EMCS in Conjugation Buffer to a concentration of ~10 mM. Do not prepare stock solutions for storage.[3]

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved Sulfo-EMCS to the Protein-NH₂ solution.[3][5] The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-EMCS using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in Conjugation Buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH₂ (from Step 1) with the Protein-SH. The molar ratio of the two proteins should be optimized for the desired final conjugate.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add a quenching buffer containing an excess of a free thiol (e.g., cysteine) to react with any remaining maleimide groups.

-

Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to determine conjugation efficiency and purity.

Experimental Workflows and Logical Relationships

The following diagrams illustrate common experimental workflows and the mechanism of action for biomolecules synthesized using Sulfo-EMCS.

References

- 1. nbinno.com [nbinno.com]

- 2. store.sangon.com [store.sangon.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Thermo Scientific™ Sulfo-EMCS (N-ε-maleimidocaproyl-oxysulfosuccinimide ester) | Fisher Scientific [fishersci.ca]

The Instability of Sulfo-NHS Esters in Aqueous Solutions: A pH-Dependent Hydrolysis Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysulfosuccinimide (Sulfo-NHS) esters are invaluable reagents in bioconjugation, enabling the formation of stable amide bonds with primary amines on proteins, peptides, and other biomolecules. However, the efficiency of these reactions is critically influenced by the hydrolytic instability of the ester in aqueous environments. This in-depth technical guide provides a comprehensive overview of the hydrolysis rate of Sulfo-NHS esters at various pH levels, offering crucial data and protocols to optimize conjugation strategies.

The Competing Reactions: Aminolysis vs. Hydrolysis

The primary goal of using a Sulfo-NHS ester is to achieve efficient aminolysis, where the ester reacts with a primary amine (R-NH₂) to form a stable amide bond. However, in aqueous solutions, a competing and often detrimental reaction, hydrolysis, occurs where the ester reacts with water to regenerate the original carboxylate and release Sulfo-NHS. This process reduces the amount of active ester available for conjugation, thereby lowering the overall yield of the desired product.[][2] The rates of both aminolysis and hydrolysis are significantly influenced by pH.[3]

dot

Caption: Competing reactions of a Sulfo-NHS ester.

Quantitative Analysis of Sulfo-NHS Ester Hydrolysis

The stability of Sulfo-NHS esters is most commonly reported as their half-life (t½), the time it takes for half of the ester population to hydrolyze. This half-life is highly dependent on the pH of the solution.

Impact of pH on the Half-Life of NHS and Sulfo-NHS Esters

The rate of hydrolysis for both NHS and Sulfo-NHS esters increases significantly with a rise in pH.[4][5][6] While both forms exhibit similar hydrolytic profiles, Sulfo-NHS esters are generally considered to be slightly more stable in aqueous solutions.[7]

| pH | Temperature (°C) | Half-life (t½) |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | Ambient | 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Ambient | Minutes |

Note: The data presented is a compilation from multiple sources and represents typical values.[][4][5][6][8][9] Actual hydrolysis rates can vary based on the specific Sulfo-NHS ester, buffer composition, and temperature.

Influence of Buffer Composition

Recent studies have shown that the type of buffer can also influence the stability of Sulfo-NHS esters. Organic, non-nucleophilic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and Bis-Tris have been observed to extend the hydrolytic half-life of these esters at pH 6 and 7 when compared to inorganic phosphate (B84403) buffers.[10] This is an important consideration when designing conjugation experiments, as the choice of buffer can significantly impact the efficiency of the reaction.

Experimental Protocol: Measuring Sulfo-NHS Ester Hydrolysis Rate

The rate of hydrolysis can be empirically determined by monitoring the release of the N-hydroxysulfosuccinimide (Sulfo-NHS) byproduct, which absorbs light in the 260-280 nm range.[][7] A quantitative spectrophotometric method has been developed for the analysis of Sulfo-NHS, which has a maximum absorbance at 268 nm.[11]

Materials

-

Sulfo-NHS ester of interest

-

Amine-free buffers at various pH values (e.g., phosphate, borate, MES)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Deionized water

Procedure

-

Buffer Preparation: Prepare a series of amine-free buffers at the desired pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the Sulfo-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to minimize premature hydrolysis.[12]

-

Reaction Initiation: To a quartz cuvette containing the desired buffer, add a small volume of the Sulfo-NHS ester stock solution to achieve the final desired concentration. Mix quickly and thoroughly.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 268 nm over time. The increase in absorbance corresponds to the release of the Sulfo-NHS leaving group.

-

Data Analysis: Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus). The rate of hydrolysis can be determined by plotting the absorbance versus time. The half-life can be calculated from the pseudo-first-order rate constant.

dot

Caption: Experimental workflow for hydrolysis rate determination.

Optimizing Conjugation Reactions

Understanding the hydrolysis kinetics of Sulfo-NHS esters is paramount for maximizing the efficiency of bioconjugation reactions.

-

pH Control: The optimal pH for the reaction of Sulfo-NHS esters with primary amines is typically between 7.2 and 8.5.[9] While a higher pH increases the rate of aminolysis with deprotonated amines, it also dramatically accelerates hydrolysis.[] Therefore, a compromise must be made to achieve a favorable balance between the two reactions.

-

Reaction Time: Given the rapid hydrolysis at higher pH values, reaction times should be kept as short as possible while still allowing for sufficient conjugation.

-

Concentration: At low protein concentrations, the bimolecular aminolysis reaction is slower, allowing hydrolysis to become the dominant pathway.[] Increasing the concentration of the protein or the Sulfo-NHS ester can favor the desired conjugation reaction.

-

Temperature: Lowering the reaction temperature can decrease the rate of both aminolysis and hydrolysis. Reactions are often performed at 4°C to extend the half-life of the ester.[]

By carefully considering these factors and the quantitative data on hydrolysis rates, researchers can design more effective and reproducible bioconjugation strategies, ultimately leading to higher yields of desired products in drug development and other life science applications.

References

- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. covachem.com [covachem.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2][3] This unique characteristic allows for sequential, controlled conjugation reactions, minimizing the formation of undesirable homopolymers or self-conjugated products.[4][5] This guide provides a comprehensive overview of heterobifunctional crosslinkers, their reaction chemistries, and their applications, with a focus on providing practical data and protocols for researchers in drug development and other scientific disciplines.

The intrinsic asymmetry of heterobifunctional crosslinkers is the cornerstone of their utility. By strategically pairing dissimilar functional groups, such as an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702), researchers can selectively target different functional groups on separate molecules, ensuring precise control over the final conjugate's stoichiometry and spatial orientation. This level of precision is critical in applications ranging from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.[6][7]

Core Concepts: The Chemistry of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. These reactive groups are designed to target specific functional groups found on biomolecules, such as primary amines, sulfhydryls, carboxyls, and carbonyls.[1]

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common and widely used class of heterobifunctional crosslinkers. One end of the crosslinker typically contains an amine-reactive group, such as an NHS ester, which targets the primary amines found in lysine (B10760008) residues and the N-terminus of proteins.[8] The other end features a sulfhydryl-reactive group, like a maleimide or a pyridyl disulfide, which specifically reacts with the free sulfhydryl groups of cysteine residues.[9] This combination is highly effective for conjugating two different proteins or a protein and a smaller molecule.[10]

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or a diazirine.[11] The amine-reactive end allows for the specific attachment of the crosslinker to a biomolecule. The photoreactive end remains inert until it is exposed to UV light, at which point it becomes highly reactive and can non-selectively insert into nearby C-H or N-H bonds.[12][13] This makes them particularly useful for capturing transient or weak protein-protein interactions.[13]

Carboxyl-to-Amine Crosslinkers

Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine. While EDC itself is a homobifunctional reagent, it is often used in a two-step process with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to create a more stable amine-reactive intermediate, effectively functioning as a heterobifunctional crosslinking system.[2][4] This approach is widely used for immobilizing proteins onto surfaces and for conjugating haptens to carrier proteins.[14][15]

Quantitative Data on Common Heterobifunctional Crosslinkers

The choice of a heterobifunctional crosslinker is dictated by several factors, including the desired spacer arm length, the solubility of the reagent, and whether a cleavable linkage is required. The following table summarizes the properties of several commonly used heterobifunctional crosslinkers.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Cleavable? | Water-Soluble? |

| SMCC | 334.32 | 8.3 | NHS ester, Maleimide | No | No |

| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | No | Yes |

| MBS | 314.26 | 7.3 | NHS ester, Maleimide | No | No |

| Sulfo-MBS | 416.34 | 7.3 | Sulfo-NHS ester, Maleimide | No | Yes |

| GMBS | 280.23 | 7.4 | NHS ester, Maleimide | No | No |

| EMCS | 308.29 | 9.4 | NHS ester, Maleimide | No | No |

| LC-SPDP | 423.5 | 15.7 | NHS ester, Pyridyldithiol | Yes (Disulfide) | No |

| Sulfo-LC-SPDP | 525.58 | 15.7 | Sulfo-NHS ester, Pyridyldithiol | Yes (Disulfide) | Yes |

| SIA | 283.03 | 1.5 | NHS ester, Iodoacetyl | No | No |

| ANB-NOS | 305.20 | 7.7 | NHS ester, Phenyl azide | No | No |

| Sulfo-SANPAH | 424.37 | 18.2 | Sulfo-NHS ester, Phenyl azide | No | Yes |

| EDC | 191.70 | 0 | Carbodiimide | No | Yes |

Experimental Protocols

The following are detailed protocols for common bioconjugation applications using heterobifunctional crosslinkers. It is important to note that these protocols may need to be optimized for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Protein-NH2 (1-10 mg/mL in amine-free buffer)

-

Protein-SH

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Desalting column

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Preparation of Reagents:

-

Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in ultrapure water immediately before use. Do not store the reconstituted crosslinker.[9]

-

-

Activation of Protein-NH2:

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.[2][15]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2]

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any free sulfhydryls on the same protein molecule.[2]

-

-

Conjugation to Protein-SH:

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[5]

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and unreacted proteins.[4]

-

Protocol 2: Immobilization of a Protein onto a Carboxylated Surface using EDC/Sulfo-NHS

This protocol describes the covalent attachment of a protein to a surface functionalized with carboxyl groups.

Materials:

-

Carboxylated surface (e.g., beads, plate)

-

Protein to be immobilized (in a buffer free of amines and carboxyls, e.g., MES buffer)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Surface Activation:

-

Wash the carboxylated surface with Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM) to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.[5]

-

-

Washing:

-

Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

-

-

Protein Coupling:

-

Immediately add the protein solution (in Coupling Buffer) to the activated surface.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

-

Quenching:

-

Wash the surface with Coupling Buffer.

-

Add Quenching Buffer to block any unreacted NHS-ester groups and incubate for 15-30 minutes.

-

-

Final Washing:

-

Wash the surface extensively with PBS to remove non-covalently bound protein.

-

Visualizing Bioconjugation Workflows

Graphviz diagrams can be used to visualize the logical steps in bioconjugation experiments.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Workflow for Protein-Protein Interaction (PPI) study.

Elucidating Signaling Pathways: A Case Study

Heterobifunctional crosslinkers are powerful tools for elucidating the components of signaling pathways. For instance, chemical crosslinking has been used to identify proteins that interact with the nicotinic acetylcholine (B1216132) receptor (nAChR), providing insights into the mechanisms of receptor assembly and trafficking.[16]

References

- 1. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 4. covachem.com [covachem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Node Attributes | Graphviz [graphviz.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Crosslinker Selection Tool | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. scribd.com [scribd.com]

- 10. covachem.com [covachem.com]

- 11. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 12. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Protein Crosslinking | Thermo Fisher Scientific - TR [thermofisher.com]

- 14. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with 6-Maleimidocaproic Acid Sulfo-NHS (Sulfo-SMCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies using the heterobifunctional crosslinker, 6-maleimidocaproic acid sulfo-nhs (Sulfo-SMCC). This crosslinker contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, enabling a two-step conjugation process. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group reacts with sulfhydryl groups on a target molecule, such as a drug, enzyme, or fluorescent probe.[1][2][3] The inclusion of a sulfonate group on the NHS ring enhances the water solubility of Sulfo-SMCC, allowing for conjugation reactions in aqueous solutions without the need for organic solvents.[3]

Principle of the Reaction

The antibody labeling procedure with Sulfo-SMCC follows a two-step process:

-

Activation of the Antibody: The NHS ester of Sulfo-SMCC reacts with primary amine groups on the antibody at a pH range of 7.2-8.5 to form stable amide bonds.[2] This step results in a maleimide-activated antibody.

-

Conjugation to the Target Molecule: The maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl (-SH) group. The maleimide group specifically reacts with the sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether bond.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol with Sulfo-SMCC.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[3][5] |

| Sulfo-SMCC to Antibody Molar Excess | 10 to 50-fold | More dilute protein solutions may require a higher molar excess.[1][6][7] |

| Activation Reaction pH | 7.2 - 8.5 | Optimal for the NHS ester reaction with primary amines.[2] |

| Activation Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | The reaction rate is not highly temperature-sensitive.[3][6][7] |

| Conjugation Reaction pH | 6.5 - 7.5 | Optimal for the maleimide reaction with sulfhydryl groups.[1][4] |

| Conjugation Reaction Time | 1-2 hours at Room Temperature | Can be performed overnight at 2-8°C for sensitive proteins.[8][9] |

Experimental Protocols

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer)

-

Sulfo-SMCC (this compound)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) (if Sulfo-SMCC is not readily water-soluble)

-

Activation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

-

Conjugation Buffer: PBS, pH 6.5-7.0 (amine- and sulfhydryl-free)

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification[5]

-

Sulfhydryl-containing molecule for conjugation

-

Reducing agent (e.g., TCEP or DTT) if the target molecule has disulfide bonds that need to be reduced to generate free thiols.[9]

Protocol: Step 1 - Activation of the Antibody with Sulfo-SMCC

-

Prepare the Antibody:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[3]

-

If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Activation Buffer.

-

-

Prepare the Sulfo-SMCC Solution:

-

Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

-

Immediately before use, prepare a stock solution of Sulfo-SMCC in water or an anhydrous solvent like DMSO.[6][7] Sulfo-SMCC is water-soluble but may dissolve better in water before being added to a buffer with a high salt concentration.[6][7]

-

-

Activation Reaction:

-

Purification of the Maleimide-Activated Antibody:

Protocol: Step 2 - Conjugation of the Maleimide-Activated Antibody to a Sulfhydryl-Containing Molecule

-

Prepare the Sulfhydryl-Containing Molecule:

-

Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.

-

If the molecule contains disulfide bonds, they may need to be reduced to generate free sulfhydryl groups. This can be achieved by incubating with a reducing agent like TCEP or DTT, followed by removal of the excess reducing agent.[9]

-

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a quenching reagent like cysteine or Tris to react with any remaining unreacted maleimide groups.[3]

-

-

Purification of the Antibody Conjugate:

Storage of the Labeled Antibody

Store the purified antibody conjugate at 4°C for short-term storage (<1 month).[5] For long-term storage, add a stabilizer like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide, and store at -20°C or -80°C.[5][8]

Visualizations

Caption: Experimental workflow for antibody labeling using Sulfo-SMCC.

Caption: Two-step chemical reaction for antibody conjugation with Sulfo-SMCC.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. proteochem.com [proteochem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

Application Notes and Protocols for Sulfo-EMCS Protein-Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-EMCS (N-ε-maleimidocaproyl-oxysulfosuccinimide ester) is a water-soluble, heterobifunctional crosslinker used to covalently conjugate proteins and peptides.[1][2][3] Its structure includes an NHS ester group that reacts with primary amines (like those on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (like those on cysteine residues).[1][4] This dual reactivity allows for controlled, sequential conjugation, which is particularly advantageous in creating specific protein-peptide linkages.[1][4] The "sulfo" group enhances its water solubility, enabling reactions in aqueous buffers under physiological conditions and minimizing the use of organic solvents that could denature proteins.[1][5] Sulfo-EMCS is a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and protein labeling.[1]

Chemical Properties and Reaction Mechanism

Sulfo-EMCS contains two reactive moieties separated by a spacer arm of 9.4 Angstroms, which helps to reduce steric hindrance between the conjugated molecules.[1][6] The NHS ester reacts with primary amines at a pH range of 7-9 to form stable amide bonds.[4][7] The maleimide group specifically reacts with sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond.[4][7] For optimal results, conjugation is typically performed at a pH of 7.2-7.5.[4][7] It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine) or sulfhydryls, as they will compete with the reaction.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful protein-peptide conjugation using Sulfo-EMCS.

| Parameter | Recommended Value/Range | Notes |

| Molar Excess of Sulfo-EMCS over Protein | 10- to 50-fold[4][7] | Higher excess may be needed for dilute protein solutions.[7] |

| Protein Concentration | 1-10 mg/mL[9] | For concentrations of 1-4 mg/mL, a 20-fold molar excess is suggested. For 5-10 mg/mL, a 5- to 10-fold molar excess is recommended.[8] |

| Reaction pH (NHS Ester Reaction) | 7.0 - 9.0[4][7] | Optimal pH is typically 7.2-7.5 to balance reactivity and stability.[4][7] |

| Reaction pH (Maleimide Reaction) | 6.5 - 7.5[4][7] | The maleimide group's specificity for sulfhydryls decreases at pH > 7.5.[4][7] |

| Reaction Temperature | Room temperature or 4°C[4][7] | |

| Incubation Time (NHS Ester Reaction) | 30 minutes at room temperature or 2 hours at 4°C[4][7] | |

| Incubation Time (Maleimide Reaction) | 30 minutes at room temperature or 2 hours at 4°C[4][7] | Can be extended overnight if necessary.[7] |

| Quenching Agent | Reduced cysteine or other sulfhydryl-containing reagents[4][7] | Used to stop the maleimide reaction. |

Experimental Protocols

This section provides a detailed two-step protocol for conjugating a protein (containing primary amines) to a peptide (containing a sulfhydryl group) using Sulfo-EMCS.

Materials

-

Protein with primary amines (Protein-NH2)

-

Peptide with a free sulfhydryl group (Peptide-SH)

-

Sulfo-EMCS crosslinker

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Desalting columns

-

Quenching Buffer (e.g., buffer containing reduced cysteine)

Step 1: Activation of Protein with Sulfo-EMCS

This step involves the reaction of the NHS ester of Sulfo-EMCS with the primary amines on the protein.

-

Protein Preparation: Dissolve the amine-containing protein (Protein-NH2) in Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg of a 50 kDa protein in 1 mL).[7]

-

Sulfo-EMCS Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-EMCS by dissolving 4.10 mg in 1 mL of Conjugation Buffer.[7]

-

Activation Reaction: Add the Sulfo-EMCS stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker.[4][7] For example, add 100 µL of the 10 mM Sulfo-EMCS stock to 1 mL of the 0.1 mM protein solution for a 10-fold molar excess.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4][7]

-

Removal of Excess Crosslinker: Remove the non-reacted Sulfo-EMCS using a desalting column equilibrated with Conjugation Buffer.[4][7] This step is crucial to prevent the maleimide groups from being quenched in the next step.

Step 2: Conjugation of Activated Protein to Sulfhydryl-Containing Peptide

This step involves the reaction of the maleimide group on the activated protein with the sulfhydryl group on the peptide.

-

Peptide Preparation: Ensure the sulfhydryl-containing peptide (Peptide-SH) is dissolved in Conjugation Buffer and has a reduced, free sulfhydryl group. If the peptide contains disulfide bonds, they must be reduced prior to conjugation.[7]

-

Conjugation Reaction: Combine the desalted, maleimide-activated protein with the sulfhydryl-containing peptide in a desired molar ratio.

-

Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[4][7]

-

Quenching (Optional): To stop the reaction, add a quenching buffer containing a sulfhydryl-containing reagent like reduced cysteine at a concentration several times higher than the peptide's sulfhydryl concentration.[4][7]

-

Purification: Purify the final protein-peptide conjugate from unreacted peptide and other byproducts using methods such as dialysis or chromatography.[9]

-

Analysis: The conjugation efficiency can be estimated by SDS-PAGE analysis and protein staining.[4][7]

Visualizations

Sulfo-EMCS Conjugation Chemistry

Caption: Reaction mechanism of Sulfo-EMCS protein-peptide conjugation.

Experimental Workflow for Protein-Peptide Conjugation

Caption: Two-step experimental workflow for Sulfo-EMCS conjugation.

References

- 1. nbinno.com [nbinno.com]

- 2. Sulfo-EMCS (N-ε-maleimidocaproyl-oxysulfosuccinimide ester) 50 mg | Contact Us [thermofisher.com]

- 3. Sulfo EMCS, cas no. 103848-61-9, protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 4. store.sangon.com [store.sangon.com]

- 5. Sulfo-EMCS [myskinrecipes.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using 6-Maleimidocaproic Acid Sulfo-NHS (Sulfo-SMCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and the mechanism of payload release.